molecular formula C19H14FN3O4S B2799354 N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-10-0

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2799354
CAS No.: 941985-10-0
M. Wt: 399.4
InChI Key: BZSFXLQKKLTLQQ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide group at position 2 and a 3-fluorophenylaminoethyl ketone moiety at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances metabolic stability and lipophilicity, while the 3-fluorophenyl substituent introduces electronic effects that may modulate target binding. The thiazole ring serves as a rigid scaffold, common in bioactive molecules due to its hydrogen-bonding and π-stacking capabilities .

Properties

IUPAC Name

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-12-2-1-3-13(7-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-4-5-15-16(6-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFXLQKKLTLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group. Its molecular formula is C19H16FN3O3SC_{19}H_{16}FN_3O_3S, with a molecular weight of 385.4 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacokinetics and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Hantzsch thiazole synthesis method, which employs substituted thioureas and α-halo ketones in suitable solvents like ethanol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives were found to be below 10 μM, indicating significant efficacy.

Compound Cell Line IC50 (μM) Activity Classification
Compound AHeLa5.0Highly Active
Compound BMCF-77.5Moderately Active
Compound CA54912.0Inactive

The mechanism by which this compound exerts its biological effects is primarily through modulation of key signaling pathways involved in cell proliferation and apoptosis. The thiazole and fluorophenyl groups are believed to interact with specific molecular targets, influencing pathways related to tumor growth inhibition.

Case Studies and Research Findings

  • Study on Cytotoxicity : In a study published in the Journal of Brazilian Chemical Society, several synthesized derivatives showed promising cytotoxic activity against eight human cancer cell lines with IC50 values lower than 10 μM . This research underscores the importance of structural modifications for enhancing biological activity.
  • Inflammatory Response Modulation : Another study investigated the compound's effect on inflammatory cytokines. The findings suggested that it could reduce levels of pro-inflammatory cytokines such as TNF and IL-6, which are critical in cancer progression . This anti-inflammatory property may contribute to its therapeutic potential.
  • Neuroprotective Effects : Preliminary research indicated that similar compounds within this class might protect neuronal cells from oxidative stress-induced damage . These findings open avenues for exploring neuroprotective applications.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. The compound's mechanism of action may involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer progression and gene expression regulation .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, potentially serving as a treatment for bacterial infections. Preliminary studies suggest that it can inhibit the growth of specific bacterial strains, indicating its utility in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Studies : In vitro assays demonstrated cytotoxic effects against HepG2 cells with an IC50 value significantly lower than established treatments like SAHA .
  • Combination Therapy : Research indicates that this compound can enhance the efficacy of existing chemotherapeutics such as taxol and camptothecin when used in combination .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Carboxamide Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound C₁₉H₁₅FN₃O₄S 408.40 3-Fluorophenyl, benzo[d][1,3]dioxole-5-carboxamide Not explicitly reported; structural design suggests potential kinase or antimicrobial activity
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 3-Methoxy-4-(trifluoromethyl)phenyl, 5-nitrothiophene Narrow-spectrum antibacterial; 42% purity in initial synthesis
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 375.35 3,5-Difluorophenyl, 5-nitrothiophene High purity (99.05%); antibacterial activity against Gram-positive pathogens
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide C₂₈H₂₀F₃N₃O₅S 591.54 Cyclopropanecarboxamide, trifluoromethoxybenzoyl Synthetic intermediate; 23% yield in coupling reaction
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide C₁₈H₂₀F₂N₄O₂S 410.44 2,6-Difluorobenzyl, pivalamide Structural analogue with enhanced steric bulk; no reported bioactivity

Key Structural Variations and Implications

Substituent Effects on Bioactivity :

  • Fluorine Positioning : The target compound’s 3-fluorophenyl group (meta-F) contrasts with the 3,5-difluorophenyl (para-F) in ’s compound. Difluorination often enhances metabolic stability and target affinity due to increased electronegativity and lipophilicity .
  • Nitrothiophene vs. Benzo[d][1,3]dioxole : Nitrothiophene derivatives () exhibit antibacterial activity, while benzo[d][1,3]dioxole is associated with CNS activity and improved pharmacokinetics .

Synthetic Accessibility :

  • The target compound likely employs carboxamide coupling (e.g., HATU-mediated), similar to ’s method, but with a benzo[d][1,3]dioxole carboxylic acid precursor .
  • Cyclopropanecarboxamide derivatives () require specialized precursors, reducing synthetic yield (23%) compared to simpler aryl carboxamides .

Pivalamide vs. Aromatic Carboxamide: The pivalamide group in ’s compound increases steric hindrance, possibly reducing off-target interactions but limiting solubility .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be ensured?

  • Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and thiazole ring formation. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., thiol-alkylation) require gradual reagent addition to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
  • Catalysts/Reagents : Use coupling agents like HATU or EDCl for carboxamide linkages .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by characterization using NMR (1H/13C) and HRMS to confirm structure and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Answer : A combination of techniques is essential:

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and benzo[d][1,3]dioxole groups) and amide NH signals (δ ~10 ppm) .
  • 13C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and thiazole ring carbons .
  • FT-IR : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC50 determination) .
  • Antiproliferative assays : Screen against cancer cell lines (e.g., MTT assay) with cisplatin as a positive control .
  • Antimicrobial testing : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole ring formation step in the synthesis?

  • Answer : Key optimizations include:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of 2-bromoacetamide derivatives to drive thiazole cyclization to completion .
  • Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 12–24 hours) while maintaining yields >85% .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) to prevent side reactions during multi-step syntheses .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Answer : Systematic approaches include:

  • Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on target binding .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Answer : Combine molecular docking and dynamics:

  • Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to identify binding poses .
  • MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Thr766 in EGFR) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity .

Q. What strategies are effective for identifying off-target interactions of this compound?

  • Answer : Employ high-throughput methods:

  • Chemical proteomics : Use immobilized compound probes to pull down interacting proteins from cell lysates .
  • Kinome-wide profiling : Utilize kinase inhibitor beads (KIBs) to map inhibitory activity across 400+ kinases .
  • Transcriptomics : RNA-seq analysis post-treatment to identify dysregulated pathways .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize solvent (DMF → DCM) and use microwave assistance
Ambiguous NMR signalsApply 2D NMR (COSY, HSQC) for resonance assignment
Off-target activityCombine kinome profiling and chemical proteomics
Poor solubility in assaysUse DMSO/cosolvents (PEG-400) with <0.1% final concentration

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